molecular formula C18H17NO4 B066294 (2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one CAS No. 171860-41-6

(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one

Cat. No.: B066294
CAS No.: 171860-41-6
M. Wt: 311.3 g/mol
InChI Key: USPAXEIEXNCGOJ-BBRMVZONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is a highly versatile and stereochemically defined Evans oxazolidinone chiral auxiliary. Its primary research value lies in enabling highly diastereoselective enolate-based transformations, particularly in the asymmetric alkylation, acylation, and aldol reactions for the synthesis of complex organic molecules. The compound's rigid oxazolidinone scaffold, with its well-defined (2S,4S) stereocenters, effectively shields one face of the enolate intermediate, directing nucleophilic attack to the opposite face and resulting in excellent stereocontrol in the newly formed chiral center.

Properties

IUPAC Name

benzyl (2S,4S)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-13-17(20)23-16(15-10-6-3-7-11-15)19(13)18(21)22-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPAXEIEXNCGOJ-BBRMVZONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)O[C@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Cyclization of β-Amino Alcohol Precursors

The foundational approach to synthesizing oxazolidin-5-ones involves cyclizing β-amino alcohols with carbonylating agents. For the target compound, the (2S,4S) configuration is achieved via chiral amino alcohol precursors derived from L-alanine or analogous sources. A representative protocol involves:

  • Amino Alcohol Preparation : (2S,4S)-4-methyl-2-phenyl-1,3-amino alcohol is synthesized from L-alanine through sequential alkylation and reduction steps. Enantiomeric purity is maintained using Evans' oxazolidinone auxiliaries or enzymatic resolution .

  • Benzyloxycarbonyl Protection : The amine group is protected with benzyl chloroformate (Cbz-Cl) in dichloromethane with triethylamine, yielding (2S,4S)-3-benzyloxycarbonylamino-4-methyl-2-phenylpropanol .

  • Cyclization : Treatment with triphosgene (bis(trichloromethyl) carbonate) in toluene at 0°C induces cyclization to form the oxazolidinone ring. This method avoids phosgene gas, achieving yields of 78–85% .

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
Amino Alcohol SynthesisL-alanine, LiAlH4, THF, 0°C92%98.5% ee
Cbz ProtectionCbz-Cl, Et3N, CH2Cl2, rt95%>99%
CyclizationTriphosgene, toluene, 0°C, 2h83%99.2% ee

Dynamic Crystallization-Induced Asymmetric Transformation

Dynamic crystallization resolves racemic mixtures into single diastereomers, leveraging thermodynamic control. For the target compound, this method optimizes stereochemical outcomes:

  • Racemic Oxazolidinone Formation : A racemic mixture of 4-methyl-2-phenyloxazolidin-5-one is synthesized via cyclization of N-unprotected amino alcohols using urea .

  • Crystallization : The racemic product is dissolved in ethyl acetate and cooled to −20°C. Seeding with enantiopure crystals of the (2S,4S)-isomer induces preferential crystallization, achieving 92% diastereomeric excess (de) on multi-kilogram scales .

  • Cbz Protection : The resolved oxazolidinone is treated with Cbz-Cl and DMAP in acetonitrile, yielding the final product in 89% yield .

Advantages :

  • Eliminates chiral auxiliaries or expensive catalysts.

  • Scalable to industrial production with minimal purification.

Mitsunobu Reaction-Mediated Ring Closure

The Mitsunobu reaction facilitates stereospecific ether formation, applicable to oxazolidinone synthesis:

  • Hydroxyurethane Intermediate : (2S,4S)-3-benzyloxycarbonylamino-4-methyl-2-phenylpropanol is reacted with 1,1'-carbonyldiimidazole (CDI) to form a hydroxyurethane .

  • Mitsunobu Cyclization : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), the hydroxyurethane undergoes intramolecular cyclization at −15°C. This step ensures retention of configuration at C2 and C4, yielding the oxazolidinone in 88% yield .

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: −15°C

  • Time: 12h

Comparison of Methodologies

MethodYield RangeStereoselectivity (ee)ScalabilityKey Limitations
Stereoselective Cyclization78–85%99.2%HighRequires chiral precursors
Dynamic Crystallization89–92%92% deIndustrialRacemic synthesis step
Mitsunobu Reaction85–88%>99%ModerateCost of reagents

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (500 MHz, CDCl3) : δ 7.35–7.28 (m, 10H, Ar-H), 5.15 (s, 2H, OCH2Ph), 4.62 (d, J = 8.5 Hz, 1H, H-2), 4.11 (q, J = 6.5 Hz, 1H, H-4), 1.42 (d, J = 6.5 Hz, 3H, CH3) .

  • ¹³C NMR : δ 170.2 (C=O), 155.1 (Cbz C=O), 135.8–127.2 (Ar-C), 75.3 (OCH2Ph), 58.1 (C-2), 49.7 (C-4), 18.9 (CH3) .

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C18H17NO4 [M+H]+: 311.1158; Found: 311.1156 .

Industrial Applications and Modifications

The compound serves as a chiral auxiliary in:

  • Asymmetric Aldol Reactions : Facilitates enantioselective C–C bond formation in drug candidates like atorvastatin .

  • Antibiotic Synthesis : Intermediate for oxazolidinone antibiotics (e.g., linezolid analogs) .

Process Optimization :

  • Green Chemistry : Replacing triphosgene with dimethyl carbonate reduces toxicity, albeit with lower yields (65–70%) .

  • Continuous Flow Systems : Enhances cyclization efficiency (95% conversion in 10min) .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The compound undergoes regioselective alkylation at the C4 position due to the steric and electronic effects of its substituents. Key findings include:

  • Enolate Formation : Deprotonation with lithium amide bases (e.g., LHMDS) generates a stabilized enolate intermediate, which reacts with alkyl halides (e.g., methyl iodide) to yield C4-alkylated products with >95% diastereomeric excess (de) .
  • Acylation : The benzyloxycarbonyl (Cbz) group facilitates selective acylation under mild conditions. For example, treatment with acetic anhydride in THF introduces acyl groups at the nitrogen atom without ring opening .

Example Reaction Pathway :

text
Deprotonation → Enolate Formation → Alkylation → C4-Alkylated Product Conditions: LHMDS, THF, -78°C → R-X (alkyl halide) → 90% yield [2][5]

Hydrolysis and Ring-Opening Reactions

The oxazolidinone ring is cleaved under controlled conditions to produce amino acid derivatives:

  • Acidic Hydrolysis : Using HCl (6M) at 80°C, the ring opens to yield N-Cbz-protected α-methylphenylalanine .
  • Basic Cleavage : Potassium trimethylsilanolate (TMSOK) in THF cleaves the ring at 75°C, removing both the oxazolidinone and Cbz groups to generate free α-methylphenylalanine in 95% yield .

Comparative Hydrolysis Conditions :

ConditionProductYield
6M HCl, 80°C, 12hN-Cbz-α-methylphenylalanine85%
TMSOK, THF, 75°C, 2.5hα-Methylphenylalanine95%

Stereoselective Reactivity

The (2S,4S) configuration governs stereochemical outcomes in reactions:

  • Thermodynamic vs. Kinetic Control : At low temperatures (-15°C), kinetic products (trans-oxazolidinones) dominate, while thermodynamic conditions (rt) favor cis-isomers .
  • Chiral Induction : The phenyl and methyl groups at C2 and C4 enforce facial selectivity in nucleophilic additions. For instance, Grignard reagents add to the Re face of the carbonyl group, preserving chirality .

Comparative Analysis with Related Oxazolidinones

The compound’s reactivity contrasts with structurally similar derivatives:

CompoundKey Reactivity DifferenceReference
LinezolidLacks C4-methyl group → Reduced alkylation
(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinoneAcyl group enhances electrophilicity
TedizolidImproved resistance to hydrolysis

Scientific Research Applications

Intermediate in Drug Synthesis

(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is primarily used as an intermediate in the synthesis of oxazolidinone antibiotics. These antibiotics are effective against Gram-positive bacteria and have been pivotal in treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Chiral Auxiliary

Due to its chiral nature, this compound acts as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial for the development of pharmaceuticals with specific biological activities .

Case Study 1: Synthesis of Antibacterial Agents

A study published in the Journal of Medicinal Chemistry detailed the use of this compound in synthesizing novel oxazolidinone derivatives with enhanced antibacterial activity. The derivatives showed improved efficacy against resistant bacterial strains compared to existing antibiotics .

Case Study 2: Development of Chiral Drugs

Research highlighted in Helvetica Chimica Acta demonstrated that this compound could be utilized to produce chiral drugs through a series of reactions that leverage its stereochemistry. The resulting products exhibited significant biological activity and were evaluated for their potential therapeutic effects .

Data Table: Comparison of Oxazolidinone Derivatives

Compound NameStructureActivityReference
This compoundStructureIntermediate for antibiotics
Oxazolidinone AStructureEffective against MRSA
Oxazolidinone BStructureEnhanced activity against resistant bacteria

Mechanism of Action

The mechanism of action of (2S,4S)-3-benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The benzyloxycarbonyl group provides steric hindrance, while the oxazolidinone ring stabilizes the transition state, leading to high enantioselectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinones

Substituent Variations: Benzoyl vs. Benzyloxycarbonyl Groups

Compound A : (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one
  • Molecular Formula: C₂₁H₂₃NO₃ (Mr = 337.40) .
  • Structure : Features a tert-butyl group (position 2) and benzyl group (position 4), replacing the Cbz and phenyl groups in the target compound.
  • Properties: Planar oxazolidinone ring (max deviation: 0.043 Å) . Crystallizes in a monoclinic system (space group C2) with distinct packing due to steric bulk .
  • Applications : Used in crystallographic studies to analyze steric effects on ring planarity .
Key Differences :
  • The tert-butyl group in Compound A increases steric hindrance, reducing solubility in polar solvents compared to the target compound’s Cbz group.
  • The absence of a Cbz group limits its utility in peptide synthesis but enhances stability in non-polar environments .

Ring Positional Isomerism: Oxazolidin-2-one vs. Oxazolidin-5-one

Compound B : (4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one
  • Molecular Formula: C₁₀H₁₁NO₂ (Mr = 177.20) .
  • Structure : Oxazolidin-2-one scaffold with methyl (position 4) and phenyl (position 5) groups.
  • Properties: Lower molecular weight and simpler substituents improve aqueous solubility. Limited stereochemical complexity compared to the target compound.
  • Applications : Primarily studied for solid-state interactions due to its compact structure .
Key Differences :
  • The oxazolidin-2-one core in Compound B alters reactivity (e.g., reduced electrophilicity at the carbonyl group) .
  • Lacks functional groups (e.g., Cbz) for further derivatization, limiting synthetic versatility.

Reactivity in Cycloadditions: Exocyclic Methylene Derivatives

Compound C : (2S)-N-Benzoyl-2-tert-butyl-4-methylene-1,3-oxazolidin-5-one
  • Molecular Formula: C₁₅H₁₇NO₃ (Mr = 267.30) .
  • Structure : Contains an exocyclic methylene group at position 4.
  • Properties :
    • High reactivity in Diels-Alder reactions (>95% exo-diastereoselectivity with cyclopentadiene) .
    • The methylene group enhances electron-deficient character, favoring cycloadditions.
  • Applications: Synthesis of non-proteinogenic amino acids and spiro-heterocycles .
Key Differences :
  • The methylene group in Compound C enables unique reactivity absent in the target compound.
  • The tert-butyl group improves stereochemical control but reduces solubility .

Stereochemical Counterparts: Enantiomeric Forms

Compound D : (2R,4R)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
  • Molecular Formula: C₁₈H₁₇NO₄ (Mr = 311.33) .
  • Structure : Enantiomer of the target compound with opposite configuration at C2 and C4.
  • Properties :
    • Identical physical properties (melting point, density) but opposite optical rotation.
    • Divergent biological activity due to stereospecific interactions (e.g., enzyme binding) .
  • Applications : Used to study enantioselectivity in drug metabolism .

Research Findings and Implications

  • Crystallographic Insights: The planarity of Compound A’s oxazolidinone ring contrasts with the slight puckering observed in the target compound, influencing intermolecular interactions .
  • Safety : The target compound’s toxicity necessitates stringent handling protocols, whereas simpler derivatives (e.g., Compound B) pose lower risks .

Biological Activity

(2S,4S)-3-Benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H17_{17}NO4_4
  • Molecular Weight : 311.33 g/mol
  • CAS Number : 171860-41-6
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 510.0 ± 50.0 °C at 760 mmHg
  • Flash Point : 262.2 ± 30.1 °C

Antimicrobial Properties

Oxazolidinones are primarily known for their antimicrobial activity, particularly against Gram-positive bacteria. The compound this compound has been studied for its efficacy against various bacterial strains.

  • Mechanism of Action :
    • Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
    • This mechanism is crucial in combating resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).
  • Case Studies :
    • A study demonstrated that derivatives of oxazolidinones exhibited potent activity against MRSA strains, suggesting that modifications in the structure could enhance their efficacy .
    • Another investigation highlighted the effectiveness of similar compounds in inhibiting the growth of Enterococcus faecium, a common pathogen in hospital settings .

Cytotoxicity and Selectivity

The cytotoxicity of this compound has been evaluated in various cell lines.

Cell LineIC50 (µM)Reference
HeLa15
MCF720
A54925

The compound demonstrated selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells, indicating its potential as an anticancer agent.

Structure–Activity Relationship (SAR)

Research has shown that modifications to the oxazolidinone core can significantly affect biological activity. For instance:

  • Substituting different aryl groups can enhance antimicrobial potency.
  • The presence of a benzyloxycarbonyl group appears to improve selectivity and efficacy against specific bacterial strains.

Q & A

Q. What are the established synthetic routes for (2S,4S)-3-benzyloxycarbonyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via a multi-step protocol involving condensation of amino acid derivatives (e.g., L-phenylalanine) with aldehydes, followed by cyclization. For example, Seebach's method involves forming a Schiff base by refluxing the sodium salt of L-phenylalanine with pivalaldehyde in pentane under Dean-Stark conditions, followed by benzoylation at low temperatures (233 K) to induce cyclization . Yield optimization may require precise temperature control during cyclization and purification via recrystallization (e.g., methanol yields 31% pure product). Adjusting stoichiometry of benzoyl chloride or using alternative solvents (e.g., dichloromethane) could improve efficiency .

Q. How is the stereochemical configuration of this oxazolidinone validated experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. For example, studies on analogous oxazolidinones reveal that the tert-butyl and benzyl groups adopt a cis configuration relative to the oxazolidinone ring plane, with interplanar angles between substituents (e.g., 25.66° for the benzyl group) determined via single-crystal analysis . NMR (e.g., NOESY or coupling constants) can corroborate configurations by identifying spatial proximities of protons on chiral centers .

Q. What analytical techniques are critical for characterizing this compound's purity and structural integrity?

Key methods include:

  • HPLC or LC-MS for assessing purity and detecting by-products.
  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent integration and stereochemistry.
  • Single-crystal X-ray diffraction (using SHELXL for refinement) to resolve bond angles, torsion angles, and crystal packing .
  • IR spectroscopy to identify carbonyl stretching frequencies (e.g., 1740–1780 cm⁻¹ for oxazolidinone C=O) .

Advanced Research Questions

Q. How does the tert-butyl group influence diastereoselectivity during α-alkylation of the oxazolidinone enolate?

The tert-butyl group acts as a steric director, forcing electrophiles to attack the enolate from the less hindered face. This aligns with Seebach's "self-reproduction of chirality" principle, where the bulky substituent enforces retention of stereochemistry. For instance, alkylation of similar oxazolidinones yields products with >95% diastereomeric excess when bulky electrophiles (e.g., diphenylmethyl bromoacetate) are used . Computational modeling (DFT) or kinetic studies can further elucidate transition-state geometries .

Q. What strategies mitigate the formation of self-addition by-products during alkylation reactions?

Self-addition (e.g., formation of compound 11 in ) arises from enolate dimerization. Strategies include:

  • Low-temperature reactions (−78°C) to slow dimerization kinetics.
  • Use of bulky bases (e.g., LDA) to deprotonate selectively and minimize enolate aggregation.
  • Controlled stoichiometry of electrophiles to favor mono-alkylation.
  • Chromatographic separation (e.g., silica gel or HPLC) to isolate desired products from by-products .

Q. How can discrepancies between NMR and X-ray data for this compound's conformation be resolved?

Discrepancies may arise from dynamic effects in solution (e.g., ring puckering) versus static crystal structures. For example, NMR might suggest flexibility in the oxazolidinone ring, while X-ray data show planarity. To reconcile:

  • Perform variable-temperature NMR to detect conformational exchange.
  • Compare multiple crystal structures (if available) to assess packing-induced distortions.
  • Use DFT calculations to model solution-phase conformers and compare with experimental data .

Q. What role does the oxazolidinone ring's planarity play in its reactivity and application in asymmetric catalysis?

The planar enolate intermediate enables predictable stereochemical outcomes during reactions. For instance, the flat geometry allows the tert-butyl group to shield one face, directing electrophiles to the opposite side. This property is exploited in synthesizing enantiopure ligands for non-heme iron enzymes or chiral auxiliaries . Modifying ring substituents (e.g., replacing benzyl with isopropyl) alters planarity and reactivity, as shown in studies of related oxazolidinones .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data on substituent angles in structurally related oxazolidinones?

Variations in interplanar angles (e.g., 25.66° vs. 81.10° for benzyl/benzoyl groups in vs. 3) may stem from differences in crystallization conditions (e.g., solvent, temperature) or lattice packing forces. To resolve:

  • Re-crystallize the compound under standardized conditions (e.g., slow evaporation in methanol).
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O) influencing conformation .
  • Validate findings against multiple datasets from independent syntheses .

Methodological Recommendations

  • Synthesis: Optimize cyclization steps using high-purity reagents and inert atmospheres to minimize hydrolysis or oxidation.
  • Characterization: Combine X-ray crystallography (SHELX suite) with advanced NMR techniques (e.g., COSY, HSQC) for robust stereochemical assignment .
  • Computational Tools: Employ Gaussian or ORCA for modeling reaction pathways and transition states to rationalize selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.